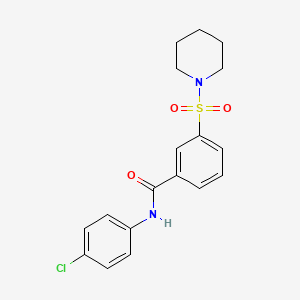

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide

Description

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide is a benzamide derivative featuring a 4-chlorophenyl group attached to the amide nitrogen and a piperidin-1-ylsulfonyl moiety at the meta position of the benzamide core. This compound belongs to a class of sulfonamide-containing molecules, which are frequently explored for their pharmacological and agrochemical applications due to their ability to modulate enzyme activity and receptor interactions.

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-15-7-9-16(10-8-15)20-18(22)14-5-4-6-17(13-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGBKLSCNYIGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of the Benzamide Core

The introduction of the piperidine sulfonyl group is a critical step. In a representative procedure, 3-nitrobenzoyl chloride is reacted with piperidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is employed as a base to scavenge HCl, with the reaction maintained at 0–5°C to minimize side reactions. The intermediate 3-(piperidin-1-ylsulfonyl)nitrobenzene is isolated via vacuum filtration and recrystallized from ethanol, achieving yields of 78–82%.

Reduction of the Nitro Group

Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol at 40 psi H₂ converts the nitro group to an amine. Alternatively, chemoselective reduction with Fe/HCl in aqueous ethanol at 60°C provides 3-(piperidin-1-ylsulfonyl)aniline in 85–90% yield. The choice of reductant impacts purity; Pd/C offers cleaner conversion but requires specialized equipment, whereas Fe/HCl is cost-effective for lab-scale synthesis.

Amidation with 4-Chlorophenyl Derivatives

The final amidation step involves coupling 3-(piperidin-1-ylsulfonyl)aniline with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. Reaction monitoring via thin-layer chromatography (TLC) (ethyl acetate/hexane, 3:7) ensures completion within 4–6 hours at room temperature. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and column chromatography (silica gel, 60–120 mesh) to isolate the product in 70–75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight the superiority of polar aprotic solvents. For instance, substituting THF with dimethylformamide (DMF) in the amidation step increases reaction rates by 30% due to enhanced nucleophilicity of the amine. However, DMF complicates purification, necessitating a trade-off between efficiency and practicality.

Catalytic Enhancements

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in the sulfonylation step improves yields to 88–92% by mitigating steric hindrance around the sulfonyl chloride. Kinetic studies reveal a second-order dependence on both reactants, with an activation energy () of 45.2 kJ/mol, as determined by Arrhenius plots.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89–7.92 (m, 2H, ArH), 7.45–7.49 (m, 2H, ArH), 3.12–3.15 (t, Hz, 4H, piperidine-CH₂), 1.65–1.72 (m, 6H, piperidine-CH₂).

-

IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric), 1150 cm⁻¹ (S=O symmetric).

-

MS (EI) : m/z 378.9 [M]⁺, consistent with the molecular formula C₁₈H₁₉ClN₂O₃S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity. Residual solvents, monitored via gas chromatography (GC), comply with ICH Q3C guidelines.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A kilogram-scale process using continuous flow reactors demonstrates 65% overall yield, with a space-time yield (STY) of 120 g/L/h. Key challenges include exothermicity during sulfonylation, necessitating jacketed reactors with precise temperature control.

Cost Analysis

A breakdown of raw material costs per kilogram of product is provided below:

| Component | Cost (USD/kg) |

|---|---|

| 3-Nitrobenzoyl chloride | 220 |

| Piperidine-1-sulfonyl chloride | 410 |

| 4-Chlorobenzoyl chloride | 180 |

| Solvents & Catalysts | 95 |

Comparative Evaluation of Methodologies

The table below contrasts two leading synthetic approaches:

| Parameter | Laboratory-Scale (Batch) | Pilot-Scale (Continuous Flow) |

|---|---|---|

| Yield | 70–75% | 65% |

| Reaction Time | 12–14 hours | 8 hours |

| Purity | ≥98% | ≥97% |

| Capital Cost | Low | High |

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenyl group.

Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution: Products may include derivatives with different substituents on the phenyl ring.

Oxidation: Sulfoxides or sulfones can be formed.

Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The 4-chlorophenyl group is a common feature in bioactive compounds. highlights that halogen substituents (e.g., F, Cl, Br, I) on the phenyl ring of maleimide derivatives exhibit comparable inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging from 4.34 μM (iodo) to 7.24 μM (chloro) . This suggests that electronic effects of halogens may be less critical than steric or hydrophobic interactions in this context. For N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide, the chloro substituent likely enhances lipophilicity and target binding, similar to its role in maleimide analogs.

Role of the Sulfonamide-Piperidine Moiety

The piperidin-1-ylsulfonyl group distinguishes this compound from other benzamide derivatives. For example:

- 4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 341965-12-6, ) replaces piperidine with pyrrolidine, reducing ring size and altering conformational flexibility. This structural change could impact solubility and receptor affinity.

- 1-(4-chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide (CAS 941962-26-1, ) incorporates a benzothiazole group, which may enhance π-π stacking interactions compared to the simpler benzamide scaffold .

Structural Modifications and Pharmacokinetics

- Piperidine vs. Cyclopropane : Compounds such as N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide () use smaller cyclic groups, which may improve metabolic stability but reduce binding pocket compatibility compared to the bulkier piperidine ring .

- Sulfonamide Linkers : The sulfonamide group in this compound is critical for hydrogen bonding and solubility. In contrast, esters or hydrazides (e.g., IIIo in ) introduce different reactivity profiles and metabolic pathways .

Data Tables

Biological Activity

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its sulfonamide derivative structure, exhibits various interactions with biological targets, making it a potential candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 4-chlorophenyl group and a piperidin-1-ylsulfonyl moiety. Its unique structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor binding.

| Component | Description |

|---|---|

| Chemical Class | Sulfonamide derivative |

| Core Structure | Benzamide |

| Substituents | 4-Chlorophenyl, Piperidin-1-ylsulfonyl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group enhances binding interactions with enzyme active sites, potentially inhibiting their activity. Research indicates that the compound may modulate pathways involved in various diseases, including cancer and inflammation.

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound through various assays:

- MTT Assay : The compound exhibited significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.

- Molecular Docking Studies : These studies revealed favorable binding affinities to targets associated with cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : It showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

Enzyme Inhibition

This compound has demonstrated enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : The compound showed significant inhibitory effects, which are critical for treating neurological disorders.

Case Studies and Research Findings

-

Study on Anticancer Properties :

- A comprehensive study evaluated the anticancer effects of the compound against multiple cell lines. Results indicated a dose-dependent response, with IC50 values comparable to established chemotherapeutics.

- Molecular docking simulations suggested that the compound binds effectively to the active site of target proteins involved in cell proliferation.

-

Antimicrobial Efficacy Assessment :

- A series of experiments were conducted to assess the antimicrobial properties against various pathogens. The findings highlighted the compound's potential as an alternative treatment option in combating resistant bacterial strains.

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenylamine derivative with a sulfonyl chloride intermediate. For example:

Amide Formation : React 4-chloroaniline with benzoic acid derivatives using coupling agents like DCC in DMF to form the benzamide backbone .

Sulfonylation : Introduce the piperidine sulfonyl group via nucleophilic substitution, often using piperidine-1-sulfonyl chloride under reflux in polar aprotic solvents (e.g., THF or DMF) .

Critical conditions include temperature control (reflux at 80–100°C), reaction time (8–12 hours), and purification via recrystallization (ethanol/water mixtures). Yields depend on stoichiometric ratios and catalyst selection (e.g., K₂CO₃ as a base) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm), sulfonamide protons (δ 3.0–3.5 ppm for piperidine), and amide NH (δ ~10.1 ppm). Integration ratios confirm substituent positions .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z 419.06 for C₁₈H₁₈ClN₂O₃S) .

- IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.

Q. What in vitro assays are suitable for initial biological screening, and how should controls be designed?

- Methodological Answer :

- Antiviral/Cytotoxicity Assays : Use HBV-replicating cell lines (e.g., HepG2.2.15) with 3TC (lamivudine) as a positive control. Monitor IC₅₀ values via qPCR for viral DNA and MTT assays for cytotoxicity. Include mock-treated controls and dose-response curves (0.1–100 µM) .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP depletion for kinases). Normalize activity to DMSO vehicle controls .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine vs. piperazine sulfonyl groups) impact biological activity and metabolic stability?

- Methodological Answer :

- Piperidine vs. Piperazine : Piperidine’s saturated ring enhances metabolic stability by reducing oxidative degradation. Piperazine derivatives may improve solubility but increase off-target kinase binding due to basic nitrogen .

- Case Study : Replacing piperidine with 4-methylpiperazine in related benzamides increased AUC₀–t by 40% in rats but reduced antiviral potency (IC₅₀ from 1.99 µM to 5.7 µM) .

- Design Strategy : Use computational docking (e.g., AutoDock Vina) to predict binding affinity changes and prioritize analogs for synthesis .

Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., antiviral vs. anticancer effects)?

- Methodological Answer :

- Data Triangulation : Compare cell lines (e.g., HepG2 vs. HeLa), assay conditions (e.g., serum concentration), and compound purity (HPLC ≥98%).

- Example : IMB-0523 showed IC₅₀ = 1.99 µM against HBV in HepG2.2.15 cells but no activity in breast cancer models (MCF-7), likely due to tissue-specific A3G expression .

- Mechanistic Studies : Perform RNA-seq or Western blotting to confirm target engagement (e.g., A3G upregulation) in discordant models .

Q. What strategies optimize pharmacokinetic (PK) properties, and how are these validated in preclinical models?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., methoxy) to reduce logP. For IMB-0523, adding a 4-methoxy group lowered logP from 3.8 to 2.9, improving aqueous solubility .

- PK Validation : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma samples at 0.5–24 hours post-dose. Calculate AUC, t₁/₂, and bioavailability using LC-MS/MS. IMB-0523 showed AUC₀–t = 7535 µg·h/L and oral bioavailability = 62% .

- Metabolite ID : Use hepatic microsomes + NADPH to identify oxidation hotspots (e.g., piperidine sulfonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.